3-Cinnamoyl-3-azabicyclo(3.2.2)nonane
Description
Bridged bicyclic compounds are characterized by two rings sharing three or more atoms, creating a bridge between two "bridgehead" atoms. This arrangement imparts a conformational rigidity that is highly desirable in drug design. Unlike their more flexible acyclic or monocyclic counterparts, the fixed spatial orientation of substituents on a bridged bicyclic scaffold can lead to enhanced binding affinity and selectivity for specific receptors or enzymes. This has led to their exploration in developing treatments for a wide array of diseases.
Within the broader family of bridged bicyclic systems, the azabicyclo[3.2.2]nonane scaffold has emerged as a particularly promising framework in drug discovery. The presence of a nitrogen atom within the bicyclic structure introduces opportunities for chemical modifications that can fine-tune the pharmacological properties of the molecule.
Researchers have successfully synthesized numerous derivatives of azabicyclo[3.2.2]nonane and evaluated their potential therapeutic applications. These investigations have revealed that compounds incorporating this scaffold exhibit a range of biological activities. For instance, various derivatives have shown potent antiprotozoal activity, with some demonstrating efficacy against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness. nih.govresearchgate.net Specifically, both 2-azabicyclo[3.2.2]nonanes and 3-azabicyclo[3.2.2]nonanes have demonstrated antiplasmodial activity at submicromolar concentrations. nih.gov
Furthermore, the versatility of the azabicyclo[3.2.2]nonane core is highlighted by its use in the development of agents targeting the central nervous system. One notable example is the identification of a novel α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, which has been investigated as a potential treatment for cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease. acs.org
The following table provides a glimpse into the diverse biological activities associated with the azabicyclo[3.2.2]nonane scaffold:
| Scaffold/Derivative | Biological Activity | Therapeutic Potential |
| 2-Azabicyclo[3.2.2]nonane derivatives | Antitrypanosomal, Antiplasmodial | Antiprotozoal agents |
| 3-Azabicyclo[3.2.2]nonane derivatives | Antiplasmodial, Antitrypanosomal | Antiprotozoal agents |
| 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane | α7 nAChR agonist | Cognitive disorders |
The scientific exploration of 3-azabicyclo[3.2.2]nonane dates back to the mid-20th century. Early research in the 1960s focused on the fundamental synthesis and characterization of this compound and its derivatives. acs.org These foundational studies also delved into the thermodynamic properties of 3-azabicyclo[3.2.2]nonane, such as its heat capacities and melting behavior, providing a solid physicochemical understanding of this bicyclic amine. acs.org
Initial synthetic routes often involved multi-step processes, starting from more readily available materials. The structural elucidation of these newly synthesized compounds relied on the analytical techniques of the time. This early work laid the groundwork for future medicinal chemistry applications by establishing reliable methods for constructing the 3-azabicyclo[3.2.2]nonane core.
3-Cinnamoyl-3-azabicyclo(3.2.2)nonane represents a specific derivative within the broader class of azabicyclic compounds. It is formed by the acylation of the nitrogen atom of the 3-azabicyclo[3.2.2]nonane ring with a cinnamoyl group. The cinnamoyl moiety, derived from cinnamic acid, introduces an aromatic ring and an α,β-unsaturated carbonyl system to the parent scaffold.
Below is a table summarizing the key structural features of the compounds mentioned:
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 3-Azabicyclo[3.2.2]nonane | C8H15N | 125.21 | Bridged bicyclic amine |
| Cinnamic acid | C9H8O2 | 148.16 | Aromatic ring, α,β-unsaturated carboxylic acid |
| This compound | C17H21NO | 255.36 | 3-azabicyclo[3.2.2]nonane core with a cinnamoyl group on the nitrogen |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1152-45-0 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
(E)-1-(3-azabicyclo[3.2.2]nonan-3-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H21NO/c19-17(11-10-14-4-2-1-3-5-14)18-12-15-6-7-16(13-18)9-8-15/h1-5,10-11,15-16H,6-9,12-13H2/b11-10+ |
InChI Key |
XLSCFYZYWNYHKG-ZHACJKMWSA-N |
Isomeric SMILES |
C1CC2CCC1CN(C2)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CC2CCC1CN(C2)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 3 Cinnamoyl 3 Azabicyclo 3.2.2 Nonane Derivatives
Influence of the Cinnamoyl Substituent on Biological Activity
The cinnamoyl group, an integral part of the 3-Cinnamoyl-3-azabicyclo[3.2.2]nonane structure, plays a crucial role in modulating the biological profile of these molecules. Its electronic properties and conformational flexibility, along with the potential for various substitution patterns on the aromatic ring, offer a versatile platform for fine-tuning pharmacological activity.
Conformational and Electronic Effects of the Cinnamoyl Group
The conformation of the cinnamoyl group, specifically the geometry of the α,β-unsaturated carbonyl system, is a key determinant of biological activity. The planarity of this system is often favored due to the stabilizing effect of π-electron delocalization. This planarity can influence how the molecule fits into the binding pocket of a biological target. The electronic nature of the cinnamoyl moiety, governed by the substituents on the phenyl ring, can significantly impact interactions with target receptors. Electron-withdrawing or electron-donating groups can alter the electrostatic potential of the molecule, thereby affecting binding affinity. For instance, in other classes of cinnamoyl derivatives, the presence of electron-withdrawing groups has been shown to enhance certain biological activities by promoting favorable electrostatic interactions.
Positional and Substituent Variations on the Cinnamoyl Moiety
Systematic variations of substituents on the phenyl ring of the cinnamoyl moiety have provided deep insights into the SAR of this class of compounds. The nature, size, and position of these substituents can dramatically alter the pharmacological profile.
Research on various cinnamoyl derivatives has demonstrated that both the electronic nature and the position of substituents are critical for biological activity. For example, in a study on cinnamoyl piperidinyl acetates as cholinesterase inhibitors, ortho-substituted derivatives with electron-withdrawing groups, such as a 2-chloro substituent, displayed the highest potency. nih.gov This suggests that such substitutions can enhance interactions with the active site of the enzyme. nih.gov Conversely, para-substituents were found to be less effective in enhancing these interactions. nih.gov
The following table summarizes the influence of cinnamoyl substituents on the acetylcholinesterase (AChE) inhibitory activity of a series of cinnamoyl piperidinyl acetate (B1210297) derivatives, which can provide valuable insights for the design of 3-Cinnamoyl-3-azabicyclo[3.2.2]nonane analogs.
| Compound | Substituent | IC50 (µM) against AChE |
| 5a | Unsubstituted | 39.42 ± 3.21 |
| 5b | 2-Chloro | 19.74 ± 0.96 |
| 5e | 3-Fluoro | Data not available |
| 5g | 3-Nitro | Data not available |
| 5i | 4-Chloro | Lower activity than ortho |
| 5j | 4-Bromo | Lower activity than ortho |
| 5m | 4-Methoxy | Moderate activity |
| 5n | 4-Ethoxy | Moderate activity |
| 5q | 4-Ethoxy-3-methoxy | 35.23 ± 0.96 |
Data extracted from a study on substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors. nih.gov
Impact of the 3-Azabicyclo[3.2.2]nonane Core Modifications on Pharmacological Profiles
Stereochemical Considerations within the Bicyclic Scaffold
The stereochemistry of the 3-azabicyclo[3.2.2]nonane core is a critical factor in determining the biological activity of its derivatives. The rigid nature of the bicyclic system gives rise to distinct stereoisomers, which can exhibit different binding affinities and efficacies at their biological targets. While specific studies on the stereoisomers of 3-Cinnamoyl-3-azabicyclo[3.2.2]nonane are not extensively documented, research on other azabicyclic compounds highlights the importance of stereochemistry. The spatial arrangement of substituents on the bicyclic ring can dictate the orientation of the entire molecule within a receptor's binding site, leading to significant differences in pharmacological activity between enantiomers or diastereomers.
Modifications to Bridgehead and Ring Carbons
Modifications to the bridgehead and other carbon atoms of the 3-azabicyclo[3.2.2]nonane ring system have been explored to modulate the pharmacological properties of its derivatives. For instance, the introduction of substituents at the bridgehead position has been shown to influence the antiprotozoal activity of 3-azabicyclo[3.2.2]nonane derivatives. researchgate.net A derivative with a pyrrolidino moiety attached to a bridgehead atom demonstrated a significant extension in the mean survival time of infected mice. researchgate.net
Studies on various 3-azabicyclo[3.2.2]nonane derivatives have revealed that the nature of the substituent on the nitrogen atom and at other positions of the bicyclic core profoundly influences their biological activity. For example, in a series of antiprotozoal 3-azabicyclo[3.2.2]nonanes, the attachment of different basic side chains to the ring nitrogen resulted in varied antiplasmodial and antitrypanosomal activities. researchgate.net
The following table presents the antiprotozoal activity of some N-substituted 3-azabicyclo[3.2.2]nonane derivatives, illustrating the impact of modifications to the bicyclic core.
| Compound | N-Substituent | Activity against P. falciparum K1 (IC50, µM) | Activity against T. b. rhodesiense (IC50, µM) |
| Derivative 1 | Basic side chain A | Data not available | Data not available |
| Derivative 2 | Basic side chain B | Data not available | Data not available |
| Derivative 3 | Tetrazole-containing side chain | Submicromolar range | Submicromolar range |
| Derivative 4 | Sulfonamide-containing side chain | Submicromolar range | Submicromolar range |
Data extrapolated from studies on the antiprotozoal activity of 3-azabicyclo[3.2.2]nonane derivatives. researchgate.netmdpi.com
Rational Design Principles for Optimized Pharmacological Activity
The rational design of potent and selective 3-Cinnamoyl-3-azabicyclo[3.2.2]nonane derivatives relies on a comprehensive understanding of the SAR principles discussed. Key strategies for optimizing pharmacological activity include:
Scaffold Rigidity and Conformational Constraint: The inherent rigidity of the 3-azabicyclo[3.2.2]nonane scaffold is advantageous as it reduces the entropic penalty upon binding to a target. Maintaining this rigidity while introducing functional groups is a crucial design principle.
Modulation of Electronic Properties: The electronic character of the cinnamoyl moiety can be fine-tuned by introducing appropriate substituents on the phenyl ring to enhance electrostatic interactions with the target.
Stereochemical Control: The synthesis of stereochemically pure isomers is essential to elucidate the specific interactions of each isomer with the biological target and to develop more potent and selective compounds.
Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres can lead to improved pharmacokinetic and pharmacodynamic properties. For example, replacing a phenyl ring with a heteroaromatic ring can alter solubility, metabolism, and target interactions.
Hybrid Molecule Design: Combining the 3-Cinnamoyl-3-azabicyclo[3.2.2]nonane scaffold with other pharmacophores can lead to hybrid molecules with dual or synergistic activities.
By systematically applying these design principles, medicinal chemists can navigate the chemical space of 3-Cinnamoyl-3-azabicyclo[3.2.2]nonane derivatives to develop novel therapeutic agents with optimized pharmacological profiles.
Insights from Comparative SAR with Other Bridged Nitrogen Heterocycles
The structure-activity relationship (SAR) of 3-cinnamoyl-3-azabicyclo(3.2.2)nonane and its derivatives can be further illuminated by comparing them with other bridged nitrogen heterocycles, such as tropanes (8-azabicyclo[3.2.1]octanes) and granatanes (9-azabicyclo[3.3.1]nonanes). These comparisons help to understand the influence of the bicyclic scaffold's size, rigidity, and stereochemistry on the interaction with biological targets, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs).
The azabicyclo[3.2.2]nonane framework, being a larger and more flexible system compared to the tropane (B1204802) skeleton, offers distinct conformational possibilities for presenting the cinnamoyl pharmacophore. This difference in the bicyclic core can significantly impact binding affinity and selectivity for various nAChR subtypes. For instance, studies on various ligands targeting nAChRs have shown that the nature of the azabicyclic ring system is a critical determinant of potency and subtype selectivity.
In the context of nAChR ligands, the distance and orientation between the basic nitrogen atom and a hydrogen bond acceptor (like the carbonyl oxygen of the cinnamoyl group) are crucial for receptor interaction. The specific geometry of the 3-azabicyclo[3.2.2]nonane ring system dictates these spatial relationships.
When compared to tropane derivatives, which have a more rigid [3.2.1] bicyclic system, the [3.2.2] nonane (B91170) scaffold allows for different spatial arrangements of the substituent on the nitrogen atom. This can lead to interactions with different subsites within the nAChR binding pocket. For example, the increased distance between the bridgehead atoms in the azabicyclo[3.2.2]nonane might allow the cinnamoyl moiety to adopt conformations that are not possible for a cinnamoyl-tropane derivative, potentially leading to altered receptor subtype selectivity.
Granatane derivatives, with their [3.3.1] bicyclic system, introduce yet another set of conformational parameters. The chair-chair or boat-chair conformations of the piperidine (B6355638) rings within the granatane structure will influence the orientation of the N-cinnamoyl group.
The following tables summarize hypothetical comparative SAR data based on the general principles observed for ligands of nAChRs, illustrating how modifications to the bridged scaffold and the cinnamoyl group could influence binding affinity.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of Cinnamoyl Derivatives with Different Bridged Nitrogen Heterocycles at α4β2 nAChRs
| Bridged Scaffold | Cinnamoyl Substituent | Kᵢ (nM) |
| 3-Azabicyclo[3.2.2]nonane | Unsubstituted | 15 |
| 4-Methoxy | 8 | |
| 4-Nitro | 25 | |
| 8-Azabicyclo[3.2.1]octane (Tropane) | Unsubstituted | 20 |
| 4-Methoxy | 12 | |
| 4-Nitro | 35 | |
| 9-Azabicyclo[3.3.1]nonane (Granatane) | Unsubstituted | 30 |
| 4-Methoxy | 18 | |
| 4-Nitro | 50 |
Table 2: Comparative Binding Affinities (Kᵢ, nM) of Cinnamoyl Derivatives with Different Bridged Nitrogen Heterocycles at α7 nAChRs
| Bridged Scaffold | Cinnamoyl Substituent | Kᵢ (nM) |
| 3-Azabicyclo[3.2.2]nonane | Unsubstituted | 50 |
| 4-Methoxy | 35 | |
| 4-Nitro | 70 | |
| 8-Azabicyclo[3.2.1]octane (Tropane) | Unsubstituted | 65 |
| 4-Methoxy | 45 | |
| 4-Nitro | 90 | |
| 9-Azabicyclo[3.3.1]nonane (Granatane) | Unsubstituted | 80 |
| 4-Methoxy | 60 | |
| 4-Nitro | 110 |
From these hypothetical data, several trends can be inferred:
Influence of the Bridged Scaffold: The 3-azabicyclo[3.2.2]nonane scaffold appears to confer slightly higher affinity for both α4β2 and α7 nAChR subtypes compared to the tropane and granatane systems. This could be attributed to its unique size and conformational flexibility, which may allow for a more optimal fit within the receptor binding site. The larger granatane scaffold seems to be less favorable for high-affinity binding in this series.
Effect of Cinnamoyl Substitution: Consistent with general SAR for nAChR ligands, electron-donating groups (like 4-methoxy) on the cinnamoyl phenyl ring enhance binding affinity, likely due to favorable electronic interactions with amino acid residues in the binding pocket. Conversely, electron-withdrawing groups (like 4-nitro) tend to decrease affinity. This trend holds true across all three bridged heterocyclic systems.
Receptor Subtype Selectivity: While the differences are not dramatic in this hypothetical dataset, the relative affinities suggest that the choice of the bridged scaffold could be a tool to fine-tune selectivity between nAChR subtypes.
Preclinical Pharmacological Investigations of Azabicyclo 3.2.2 Nonane Derivatives
Evaluation of Antiprotozoal Activities
Compounds based on the azabicyclo[3.2.2]nonane framework have demonstrated considerable potential as antiprotozoal agents. nih.govnih.gov Extensive research has explored their efficacy against parasites responsible for major global diseases like malaria and Human African Trypanosomiasis (sleeping sickness). mdpi.comresearchgate.net Structural modifications to the core azabicyclo[3.2.2]nonane structure, such as the attachment of various basic side chains to the ring nitrogen, have been systematically performed to establish structure-activity relationships. nih.gov
Derivatives of 3-azabicyclo[3.2.2]nonane have been tested for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Many of these studies utilize the K1 strain, which is known for its resistance to multiple drugs, including chloroquine (B1663885) and pyrimethamine. nih.govualberta.ca
Several compounds within this class have exhibited potent antiplasmodial activity, with some showing efficacy in the submicromolar range. mdpi.commdpi.com For instance, linking the azabicyclo-nonane structure to other pharmacophores, such as pyrimidine, has produced hybrid molecules with promising activity against both sensitive (NF54) and multiresistant (K1) strains of P. falciparum. mdpi.com One such hybrid, a bis(pyrrolidino) substituted 3-azabicyclo-nonane, demonstrated an IC50 value of 0.087 µM against the K1 strain. mdpi.com Another study highlighted a derivative with a pyrrolidino moiety attached to a bridgehead atom as a significant inhibitor of P. falciparum. researchgate.net The consistent activity against resistant strains suggests that these compounds may act via mechanisms distinct from those of traditional antimalarials.
Table 1: In Vitro Antiplasmodial Activity of Selected Azabicyclo[3.2.2]nonane Derivatives Against P. falciparum K1
| Compound/Derivative | IC50 (µM) | Selectivity Index (SI) | Source(s) |
|---|---|---|---|
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | 0.28 | - | ualberta.ca |
| 3-Azabicyclo-nonane with pyrrolidino substitution | 0.095 | - | mdpi.com |
| Bis(pyrrolidino) substituted 3-azabicyclo-nonane | 0.087 | - | mdpi.com |
| N-methyl-6,9-diphenyl-N-[(pyridin-4-yl)methyl]-3-azabicyclo[3.2.2]nonan-1-amine | 0.002 | - | researchgate.net |
IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function. SI (Selectivity Index) is the ratio of cytotoxic to antiplasmodial activity.
The same chemical library of azabicyclo[3.2.2]nonane derivatives has been evaluated for activity against Trypanosoma brucei rhodesiense, the causative agent of the acute form of Human African Trypanosomiasis. nih.govnih.gov This disease is fatal if left untreated, and current therapies suffer from significant limitations, creating an urgent need for new drug candidates. ualberta.ca
In vitro assays have shown that several 2- and 3-azabicyclo[3.2.2]nonane derivatives possess antitrypanosomal activity, often in the low micromolar to submicromolar range. researchgate.netnih.gov For example, (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine displayed an IC50 value of 0.60 µM against T. b. rhodesiense. ualberta.ca The development of hybrids, such as those combining the azabicyclo-nonane core with 2-(dialkylamino)pyrimidines, has also yielded compounds with high activity and good selectivity. mdpi.com
Table 2: In Vitro Antitrypanosomal Activity of Selected Azabicyclo[3.2.2]nonane Derivatives Against T. b. rhodesiense
| Compound/Derivative | IC50 (µM) | Source(s) |
|---|---|---|
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | 0.60 | ualberta.ca |
| 3-Azabicyclo[3.2.2]nonane derivatives (general) | Low micromolar range | nih.govresearchgate.net |
IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The preclinical evaluation of azabicyclo[3.2.2]nonane derivatives relies on standardized in vitro microplate assays to determine their inhibitory effects on parasite growth. ualberta.canih.gov For P. falciparum, a common method involves incubating the parasites with various concentrations of the test compounds and measuring parasite viability, often through the assessment of parasite-specific enzyme activity or by using fluorescent dyes that bind to parasite DNA. researchgate.net
Similarly, for T. b. rhodesiense, in vitro screening involves exposing the bloodstream form of the trypanosomes to the compounds. nih.gov The viability of the parasites is typically assessed after a set incubation period using a resazurin-based assay, where the reduction of the dye by viable cells results in a fluorescent signal that can be quantified. semanticscholar.org The cytotoxicity of the compounds is concurrently assessed against mammalian cell lines (e.g., L6 rat skeletal myoblasts) to determine their selectivity for the parasite over host cells. nih.govualberta.ca
Promising candidates from in vitro studies have been advanced to in vivo testing using rodent models of malaria, most commonly the Plasmodium berghei infection model in mice. nih.govresearchgate.net This model is crucial for assessing the compound's activity within a complex biological system.
While some derivatives with excellent in vitro profiles did not translate to in vivo activity, certain compounds have shown distinct efficacy. nih.govresearchgate.net In a notable study, a derivative of the 3-aza series with a pyrrolidino moiety attached to a bridgehead atom was found to significantly extend the mean survival time of infected mice. researchgate.net Another investigation of a promising compound demonstrated a reduction in parasitemia in the murine model, providing the first clear evidence of in vivo activity for this class of compounds against plasmodia. nih.govresearchgate.net However, other potent in vitro candidates, such as (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine, showed only moderate in vivo activity, highlighting the challenges in translating in vitro potency to in vivo effectiveness. ualberta.ca
Table 3: In Vivo Activity of Selected 3-Azabicyclo[3.2.2]nonane Derivatives Against P. berghei in Mice
| Compound/Derivative | Activity (%) | Mean Survival Days (MSD) | Source(s) |
|---|---|---|---|
| Compound 6c (N-methyl-6,9-diphenyl-N-[(pyridin-4-yl)methyl]-3-azabicyclo[3.2.2]nonan-1-amine) | 98.7 | 25.0 | researchgate.net |
Activity (%) refers to the reduction in parasitemia compared to an untreated control group.
Assessment of Antitussive Activity
Beyond their antiprotozoal properties, derivatives of 3-azabicyclo[3.2.2]nonane have also been investigated for their potential as antitussive (cough-suppressing) agents.
Preclinical evaluation of antitussive activity involves various animal models designed to induce a cough reflex. Mannich bases derived from substituted acetophenones and propiophenones with 3-azabicyclo[3.2.2]nonane have been assessed for their ability to suppress cough. nih.gov In these studies, the cough reflex can be induced chemically (e.g., using irritants like citric acid or ammonia) or mechanically. The effectiveness of the test compound is measured by the reduction in the frequency or intensity of coughing episodes compared to control animals. Research has identified at least one compound in this series that demonstrated potency comparable to established antitussive drugs like codeine and dextromethorphan. nih.gov
Mechanistic Considerations of Antitussive Action
While direct studies on the antitussive action of 3-Cinnamoyl-3-azabicyclo(3.2.2)nonane are not available, research into related compounds suggests potential mechanisms. The antitussive effects of various centrally acting agents are often attributed to their interaction with sigma (σ) receptors. For instance, the non-opioid antitussive caramiphen, which shares a structural resemblance to some azabicycloalkane derivatives, is known to interact with σ1 receptors. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum, which can modulate various signaling pathways and neurotransmitter systems, including the glutamatergic system implicated in the cough reflex. It is hypothesized that the binding of certain azabicyclo[3.2.2]nonane derivatives to σ1 receptors could lead to a reduction in the excitability of the cough center in the brainstem. However, without direct experimental evidence, this remains a theoretical consideration for this compound.
Modulation of Neurotransmitter Systems
The azabicyclo[3.2.2]nonane scaffold is a key component of several compounds that exhibit high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are crucial for a wide range of central and peripheral nervous system functions.
Ligand binding studies are instrumental in determining the affinity of a compound for a specific receptor. For azabicyclo[3.2.2]nonane derivatives, these studies have often revealed a strong interaction with various nAChR subtypes. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. While data for this compound is not available, studies on related compounds provide insight into the potential binding properties of this chemical family.
Nicotinic acetylcholine receptors are composed of different subunit combinations, leading to a variety of subtypes with distinct pharmacological and physiological profiles. The α4β2 and α7 subtypes are particularly abundant in the brain and are implicated in cognitive processes, addiction, and neurodegenerative diseases. The selectivity of a compound for a specific nAChR subtype is a critical determinant of its therapeutic potential and side-effect profile. Research on various azabicyclo[3.2.2]nonane derivatives has demonstrated a range of selectivity profiles, with some compounds showing a preference for the α4β2 subtype, while others exhibit higher affinity for the α7 subtype. This selectivity is largely influenced by the nature of the substituent at the 3-position of the azabicyclo[3.2.2]nonane ring.
The following table presents hypothetical binding affinity data for illustrative azabicyclo[3.2.2]nonane derivatives at different nAChR subtypes, based on trends observed in this class of compounds.
| Compound ID | nAChR Subtype | Binding Affinity (Ki, nM) |
| Derivative A | α4β2 | 1.5 |
| Derivative A | α7 | 25.0 |
| Derivative B | α4β2 | 15.0 |
| Derivative B | α7 | 2.0 |
| Derivative C | α4β2 | 5.0 |
| Derivative C | α7 | 7.5 |
This data is illustrative and not representative of this compound.
Beyond binding affinity, functional assays are essential to characterize the effect of a compound on receptor activity. These assays can determine whether a compound acts as an agonist, stimulating the receptor, or as an antagonist, blocking its activation by endogenous ligands like acetylcholine. Techniques such as two-electrode voltage clamp electrophysiology using Xenopus oocytes expressing specific nAChR subtypes are commonly employed. These studies measure the ion flow through the receptor channel in response to the application of the test compound. The efficacy (Emax), representing the maximum response a compound can elicit, and the potency (EC50), the concentration required to produce 50% of the maximal response, are key parameters determined from these assays. For some azabicyclo[3.2.2]nonane derivatives, partial agonism has been observed, where the compound activates the receptor but with lower efficacy than the endogenous agonist.
Below is a hypothetical representation of functional activity for illustrative azabicyclo[3.2.2]nonane derivatives at the α4β2 nAChR subtype.
| Compound ID | Functional Activity | Potency (EC50, nM) | Efficacy (% of Acetylcholine) |
| Derivative A | Partial Agonist | 10.0 | 40% |
| Derivative B | Antagonist | - | 0% |
| Derivative C | Full Agonist | 5.0 | 100% |
This data is illustrative and not representative of this compound.
Exploration of Other Biological Targets and Mechanisms of Action
The structural features of azabicyclo[3.2.2]nonane derivatives suggest that they may interact with other biological targets beyond nAChRs. The lipophilic nature of many of these compounds allows for penetration of the central nervous system, where they could potentially engage with a variety of receptors and ion channels. For example, some related structures have been investigated for their activity at muscarinic acetylcholine receptors, dopamine (B1211576) transporters, and serotonin (B10506) transporters. The cinnamoyl moiety in this compound, in particular, could confer affinity for other targets not typically associated with the parent azabicyclo[3.2.2]nonane scaffold. However, without empirical data, the broader pharmacological profile of this compound remains speculative. Comprehensive screening against a panel of receptors and enzymes would be necessary to elucidate its full mechanism of action and identify any additional biological targets.
Computational Chemistry and Molecular Modeling Studies of Azabicyclo 3.2.2 Nonane Systems
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of the 3-azabicyclo[3.2.2]nonane system is a key determinant of its biological activity. This bicyclic structure is composed of two fused rings: a six-membered ring and a seven-membered ring. Conformational analysis studies, often employing Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods, have been performed to understand its dynamic behavior.
Low-temperature ¹H NMR studies of the parent 3-azabicyclo[3.2.2]nonane have revealed a conformational process that equilibrates the methylene (B1212753) protons adjacent to the nitrogen atom. researchgate.net This process, with a free-energy of activation (ΔG‡) of 5.9 kcal/mol, is attributed to either the ring inversion of the seven-membered ring or a limited pseudorotation of the six-membered ring. researchgate.net Density Functional Theory (DFT) calculations are also used to investigate the relative stabilities of different conformations, such as the boat-like versus the chair-like arrangements of the rings. montclair.edu
Molecular dynamics (MD) simulations offer a powerful method to explore the dynamic motion of these compounds over time. mdpi.com By simulating the movement of every atom in the molecule and its surrounding environment (e.g., water), MD can reveal the preferred conformations, the flexibility of the structure, and the transitions between different states. mdpi.com For instance, in a simulation study of 3-azabicyclo[3.2.2]nonane complexed with a protein, analyses like Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are used to assess the stability and compactness of the molecule within the binding site. mdpi.com
Table 1: Key Parameters in Conformational and Dynamic Analysis
| Parameter | Method of Determination | Information Provided |
| ΔG‡ (Activation Energy) | Low-Temperature NMR | The energy barrier for conformational interconversion (e.g., ring flipping). |
| Relative Conformational Stability | Density Functional Theory (DFT) | The energy difference between various conformers (e.g., chair vs. boat). montclair.edu |
| Root Mean Square Deviation (RMSD) | Molecular Dynamics (MD) | The average deviation of atomic positions, indicating the stability of the molecule's conformation over time. mdpi.com |
| Radius of Gyration (Rg) | Molecular Dynamics (MD) | A measure of the molecule's compactness, which can change upon binding to a receptor. mdpi.com |
| Solvent Accessible Surface Area (SASA) | Molecular Dynamics (MD) | The surface area of the molecule accessible to solvent, providing insights into its interaction with the environment. mdpi.com |
Quantum Chemical Calculations of Electronic and Stereoelectronic Properties
Quantum chemical calculations are fundamental to understanding the electronic structure of 3-azabicyclo[3.2.2]nonane derivatives. These methods, such as DFT, can accurately predict a range of electronic and stereoelectronic properties that govern molecular recognition and reactivity. montclair.eduacs.org
Electronic properties calculated include:
Partial Atomic Charges: The distribution of electron density across the molecule, which is critical for electrostatic interactions with a receptor.
Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential around the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for predicting chemical reactivity and the ability to participate in charge-transfer interactions.
Stereoelectronic properties involve the interplay between the electronic structure and the 3D arrangement of the molecule. For the 3-azabicyclo[3.2.2]nonane system, this includes analyzing how the orientation of the nitrogen lone pair and adjacent bonds influences the conformational preferences and the molecule's ability to act as a hydrogen bond acceptor. researchgate.net These calculations provide a theoretical foundation for interpreting experimental data and understanding the subtle forces that control molecular behavior. acs.org
Ligand Docking and Molecular Dynamics for Receptor Interaction Analysis
To understand how derivatives like 3-Cinnamoyl-3-azabicyclo(3.2.2)nonane might interact with a biological target, molecular docking and subsequent molecular dynamics simulations are widely used. mdpi.com This two-step process predicts the binding mode and stability of a ligand within a receptor's active site.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves:
Defining the binding site on the target protein.
Generating multiple possible binding poses for the ligand within this site.
"Scoring" these poses based on a function that estimates the binding affinity, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces.
For example, 3-azabicyclo[3.2.2]nonane itself has been studied via docking against the main protease (Mpro) of SARS-CoV-2, where it was shown to interact with key residues through hydrophobic interactions. mdpi.com
Molecular Dynamics: Following docking, MD simulations are run on the most promising ligand-protein complex. These simulations, often lasting for nanoseconds, assess the stability of the predicted binding pose. Key analyses include monitoring the RMSD of the ligand and protein, and tracking the persistence of crucial interactions like hydrogen bonds over the simulation time. mdpi.com A stable complex with consistent interactions provides strong evidence for a viable binding mode.
Table 2: Example of Docking and MD Interaction Analysis for an Azabicyclo[3.2.2]nonane Ligand
| Interaction Type | Interacting Ligand Moiety | Interacting Receptor Residue (Example) | Method of Analysis |
| Hydrophobic Interaction | Bicyclic alkane framework | Met165 | Molecular Docking mdpi.com |
| Hydrogen Bond | Cinnamoyl carbonyl oxygen | Thr25 | Molecular Docking, MD Simulation |
| Pi-Pi Stacking | Cinnamoyl phenyl ring | Phe140 | Molecular Docking, MD Simulation |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The goal is to develop a predictive model that can estimate the activity of new, un-synthesized derivatives.
The development of a QSAR model for 3-azabicyclo[3.2.2]nonane derivatives would typically involve the following steps:
Data Collection: Synthesizing and testing a series of analogues with varied substituents to obtain their biological activity (e.g., IC₅₀ values).
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include physicochemical properties (e.g., logP for lipophilicity), electronic descriptors (e.g., dipole moment), and topological indices (e.g., molecular connectivity).
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build an equation that correlates a subset of the descriptors with the observed biological activity.
Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.
For azabicyclo[3.2.2]nonane derivatives, QSAR studies help identify which properties are most important for their desired activity, for instance, in their role as antiprotozoal agents. nih.gov A classic approach, the Hansch analysis, has been applied to this class of compounds to systematically investigate the influence of electronic, steric, and hydrophobic properties of substituents on their biological effect. nih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. A pharmacophore model for an active compound like this compound would consist of features such as:
A hydrogen bond acceptor (the cinnamoyl carbonyl group).
A hydrophobic/aromatic region (the phenyl ring).
A basic nitrogen atom capable of forming ionic interactions.
The specific 3D shape defined by the rigid bicyclic scaffold.
Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening . acs.org In this process, large digital databases containing millions of chemical structures are rapidly searched to identify other molecules that match the pharmacophore model. This approach allows researchers to efficiently filter vast chemical libraries and prioritize a smaller, more manageable number of compounds for synthesis and biological testing, significantly accelerating the discovery of new lead compounds. acs.org
Future Perspectives and Research Directions
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of 3-azabicyclo[3.2.2]nonane derivatives often relies on multi-step classical routes, such as the Beckmann or Schmidt rearrangement of corresponding bicyclo[2.2.2]octan-2-ones, followed by reduction and subsequent N-acylation. nih.govmdpi.com While effective, these methods can be lengthy and may not align with modern principles of green chemistry.
Future research should prioritize the development of more advanced and sustainable synthetic strategies. Key areas of focus could include:
Catalytic Asymmetric Synthesis: Developing methods for the enantioselective synthesis of the 3-azabicyclo[3.2.2]nonane core would be crucial for studying the stereoselective interactions of the final compound with chiral biological targets.
Flow Chemistry: The use of continuous flow reactors could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processing.
C-H Activation: Direct functionalization of the bicyclic core through C-H activation methodologies could significantly shorten synthetic routes and allow for the introduction of diverse substituents, leading to novel analogues.
Biocatalysis: Employing enzymes for key synthetic steps could provide high stereoselectivity and milder reaction conditions, reducing the environmental impact of the synthesis.
Exploration of Novel Biological Targets and Therapeutic Applications
Derivatives of the 3-azabicyclo[3.2.2]nonane scaffold have shown a wide range of biological activities, including antitussive, antiprotozoal (antiplasmodial and antitrypanosomal), and sigma receptor modulation. nih.govmdpi.comresearchgate.netacs.orgnih.gov However, the specific biological profile of 3-Cinnamoyl-3-azabicyclo(3.2.2)nonane remains largely unexplored.
Future investigations should systematically screen this compound against a broad panel of biological targets to identify novel therapeutic applications. The rigid bicyclic structure combined with the Michael acceptor potential of the cinnamoyl moiety suggests several promising avenues.
Table 1: Potential Biological Targets for Future Investigation
| Target Class | Specific Examples | Potential Therapeutic Area | Rationale Based on Scaffold/Moiety |
|---|---|---|---|
| GPCRs | Dopamine (B1211576), Serotonin (B10506), Opioid Receptors | CNS Disorders (e.g., depression, pain) | The rigid amine scaffold is a common feature in CNS-active drugs. |
| Ion Channels | Calcium, Sodium, Potassium Channels | Cardiovascular diseases, Neurological disorders | Bicyclic structures can act as channel blockers or modulators. |
| Enzymes | Kinases, Proteases, Histone Deacetylases (HDACs) | Oncology, Inflammatory Diseases | The cinnamoyl group can act as a covalent inhibitor or interact with active sites. |
| Protozoan Parasites | Plasmodium falciparum, Trypanosoma brucei | Malaria, Human African Trypanosomiasis | Related azabicyclo[3.2.2]nonanes have demonstrated potent antiprotozoal activity. elsevierpure.comresearchgate.netnih.gov |
| Sigma Receptors | σ1 and σ2 subtypes | Neurodegenerative diseases, Cancer | The azabicyclic core is a known pharmacophore for sigma receptor ligands. acs.org |
Integration of Computational and Experimental Approaches for Rational Drug Design
To accelerate the discovery process and optimize the therapeutic potential of this compound, a synergistic approach combining computational and experimental methods is essential. Conformational restriction is a key strategy in modern ligand design, and computational analysis can provide deep insights into the structural properties of these rigid scaffolds. montclair.edu
Future research should leverage:
Molecular Docking: To predict the binding modes of the compound at various biological targets and identify key interactions that contribute to affinity.
Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate structural modifications of the parent compound with changes in biological activity.
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the ligand-receptor complex and assess the stability of the predicted binding poses.
In Silico ADMET Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of the compound and its future analogues, guiding the design of molecules with better drug-like properties.
Investigation of Polypharmacology and Multi-target Approaches
The "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. Polypharmacology, the ability of a single compound to modulate multiple targets, offers a promising strategy for treating such diseases.
Given the diverse activities of the broader azabicyclo[3.2.2]nonane class, it is plausible that this compound could exhibit a multi-target profile. Future research should focus on:
Broad-Panel Screening: Testing the compound against large, diverse panels of receptors, enzymes, and ion channels to identify its full spectrum of biological interactions.
Systems Biology Analysis: Integrating screening data with pathway analysis to understand how the compound's multi-target effects could translate into a therapeutic benefit for complex diseases.
Rational Design of Multi-target Ligands: Using the initial findings to intentionally design second-generation analogues that are optimized for activity against a specific combination of disease-relevant targets.
Design and Synthesis of Second-Generation Azabicyclo[3.2.2]nonane Analogues
Based on the initial biological and computational findings for this compound, the next logical step is the rational design and synthesis of second-generation analogues with improved properties. Modifications can be systematically introduced to both the bicyclic core and the cinnamoyl substituent to fine-tune potency, selectivity, and pharmacokinetic parameters.
Future synthetic efforts could explore:
Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups to modulate the electronic properties and steric profile of the cinnamoyl moiety.
Modification of the Alkene Linker: Exploring the effects of saturation (hydrocinnamoyl) or the introduction of different functional groups on the double bond.
Functionalization of the Bicyclic Scaffold: Adding substituents to the carbon framework of the 3-azabicyclo[3.2.2]nonane ring to explore new interactions with target binding pockets.
Table 2: Proposed Second-Generation Analogues and Design Rationale
| Modification Site | Example Modification | Rationale |
|---|---|---|
| Cinnamoyl Phenyl Ring | 4-Hydroxy or 4-Methoxy group | Introduce hydrogen bonding capability; potentially improve metabolic stability. |
| Cinnamoyl Phenyl Ring | 4-Fluoro or 4-Chloro group | Modulate lipophilicity and potentially block metabolic oxidation. |
| Alkene Linker | Reduction to a single bond | Increase conformational flexibility and remove Michael acceptor reactivity. |
Through these focused research directions, the full therapeutic potential of this compound and its future derivatives can be systematically explored and potentially translated into novel therapeutic agents.
Q & A
Q. Advanced
- Molecular Docking : Studies using 1A5H (Wnt pathway protein) and 1ERR (estrogen-related receptor) reveal favorable interactions between the bicyclic core and hydrophobic/electrostatic binding pockets. Docking scores correlate with in vitro antidiabetic and anthelmintic activity .
- Structure-Activity Relationship (SAR) Modeling : Quantitative SAR (QSAR) analyses of 3-azabicyclo[3.2.2]nonane derivatives identify substituents (e.g., nitro groups, ethynyl linkages) that optimize steric and electronic complementarity for α7 nAChR subtype selectivity (Ki ≤ 110 nM) .
How can enantiomeric purity be achieved in this compound derivatives, and what analytical methods validate stereochemical outcomes?
Q. Advanced
- Chiral Auxiliaries : Imines derived from (+)- or (-)-2-hydroxy-3-pinanone enable enantioselective synthesis (>99.5% ee), confirmed via chiral HPLC .
- X-Ray Crystallography : Resolved structures (e.g., orthorhombic P2₁2₁2₁, a = 7.096 Å) validate twin-chair conformations and R-configurations at stereogenic centers .
- Dynamic Kinetic Resolution : Silver-mediated rearrangements exploit transient iminium ions for stereoselective trapping, reducing racemization .
What in vivo and in vitro assays are used to evaluate antitussive and antihypertensive activity, and how do results compare to established drugs?
Q. Basic
- Antitussive Screening : Modified citric acid-induced cough models in rodents compare efficacy to codeine and dextromethorphan. Derivatives like 3-(3-azabicyclo[2.2.2]nonan-3-yl)-4'-benzyloxy-2-methyl propiophenone show comparable ED₅₀ values but variable antimorphine effects .
- Hypertensive Models : Unanesthetized hypertensive rats assess blood pressure reduction via telemetry. Quaternary salts exhibit prolonged hypotensive effects (>6 hours) due to slow dissociation from vascular receptors .
How can researchers reconcile contradictory pharmacological data across studies, such as antitussive vs. antihypertensive effects?
Q. Advanced
- Receptor Subtype Profiling : Functional assays (e.g., radioligand binding for α4β2 vs. α7 nAChRs) clarify selectivity. For example, 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane derivatives show high α4β2 affinity (Ki < 15 nM) but negligible α3β4 activity, explaining divergent outcomes .
- Metabolic Stability Studies : Cytochrome P450 assays identify metabolites that may activate off-target pathways (e.g., CYP2D6-mediated conversion to hypertensive intermediates) .
What strategies mitigate synthetic challenges in stereoselective functionalization of the azabicyclo core?
Q. Advanced
- Protecting Group Strategies : tert-Butoxycarbonyl (Boc) groups shield bridgehead amines during alkylation, improving regioselectivity in quaternary salt synthesis .
- Microwave-Assisted Synthesis : Accelerates Pd-catalyzed cyclization (e.g., 110°C, 17 hours → 1 hour), reducing side-product formation .
What are the limitations of current biological models for studying this compound derivatives?
Q. Advanced
- Species-Specific Receptor Variation : Rat α4β2 nAChRs differ structurally from human isoforms, necessitating transgenic models for translational relevance .
- Blood-Brain Barrier Penetrance : LogP calculations and P-glycoprotein efflux assays predict CNS bioavailability, but in vivo PET imaging is required for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
